molecular formula C25H24O5S B2552653 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 331461-33-7

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate

Cat. No.: B2552653
CAS No.: 331461-33-7
M. Wt: 436.52
InChI Key: YCYQULDYTBVOSU-AUWJEWJLSA-N
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Description

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a useful research compound. Its molecular formula is C25H24O5S and its molecular weight is 436.52. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis : Compounds like 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester have been synthesized and characterized for their crystal structures, providing insights into the molecular configuration and potential applications in material science and chemistry (Zhao et al., 2010).

  • Stability Studies : The impact of electron-donating groups on the stability of compounds like thiabenzenes, which share structural similarities, has been investigated. This research is crucial for understanding the stability and reactivity of complex organic compounds (Pirelahi et al., 1976).

  • Chemical Reactions and Synthesis : Research on norpseudoephedrine-derived oxazolidines provides insights into the synthesis and diastereoselectivity of compounds that could be structurally related to the compound , offering potential applications in synthetic organic chemistry (Conde-Frieboes et al., 1992).

  • Novel Applications in Polymerization : Studies on the synthesis and radical copolymerization of novel monomers, including those with trimethylsilyl and methoxy groups, demonstrate potential applications in polymer science and materials engineering (Knight et al., 2019).

  • Advanced Organic Synthesis : Investigations into the regioselective synthesis of tetrahydropyridines and other complex organic molecules provide a framework for understanding the synthetic pathways and potential applications of similar compounds in organic synthesis and drug discovery (Overman et al., 2003).

  • Oxidation Reactions and Stability : Studies on the oxidation of methoxy substituted benzyl phenyl sulfides reveal the mechanisms of oxidation in such compounds, which can be crucial for understanding the reactivity and stability of related chemicals (Lai et al., 2002).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as its potential applications. For example, similar compounds have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5S/c1-17-15-18(2)25(19(3)16-17)31(27,28)30-23-10-5-20(6-11-23)7-14-24(26)21-8-12-22(29-4)13-9-21/h5-16H,1-4H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYQULDYTBVOSU-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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